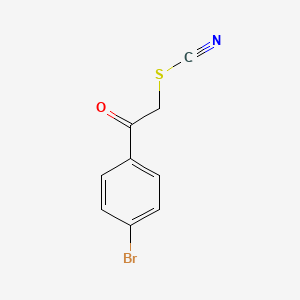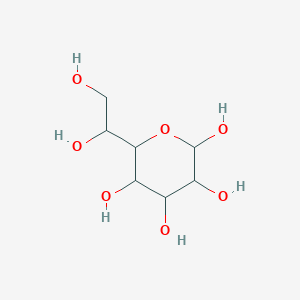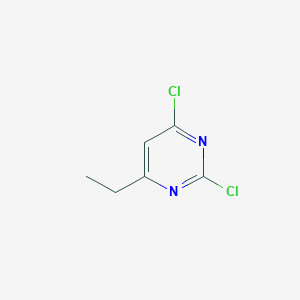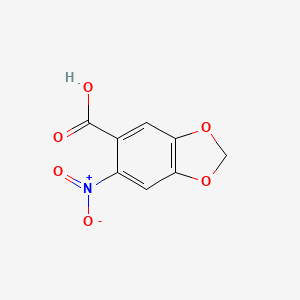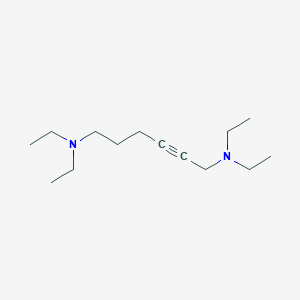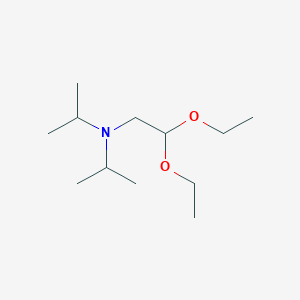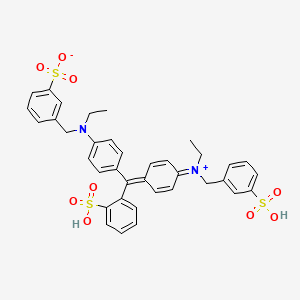
1-Hexyne
Descripción general
Descripción
1-Hexyne is a hydrocarbon consisting of a straight six-carbon chain with a terminal alkyne . Its molecular formula is HC2C4H9 . It is a colorless liquid and one of three isomers of hexyne . It is used as a reagent in organic synthesis .
Synthesis Analysis
1-Hexyne can be prepared by the reaction of monosodium acetylide with butyl bromide . The reaction is represented as: NaC2H + BrC4H9 → HC2C4H9 + NaBr . This reaction illustrates the behavior of terminal alkylacetylenes .Molecular Structure Analysis
The molecular structure of 1-Hexyne consists of a straight six-carbon chain with a terminal alkyne . The molecular formula is HC2C4H9 .Chemical Reactions Analysis
1-Hexyne undergoes deprotonation at C-3 and C-1 with butyl lithium . This reaction allows alkylation at the 3-position . Catechol borane adds to 1-hexyne to give the 1-hexenyl borane . 1-Hexyne reacts with diethyl fumarate to produce n-hexylsuccinic acid .Physical And Chemical Properties Analysis
1-Hexyne has a molar mass of 82.146 g·mol−1 . It is a colorless liquid, although impure samples can appear yellowish . It has a density of 0.72 g/cm3 , a melting point of −132 °C, and a boiling point of 71 to 72 °C . Its solubility in water is 0.36 g/L .Aplicaciones Científicas De Investigación
Organic Synthesis
1-Hexyne is used as a reagent in organic synthesis . Its terminal alkyne group makes it a versatile starting material for a variety of reactions .
Synthesis of Fine Chemicals
Hexyne is often used as a building block for synthesizing complex organic compounds in the pharmaceutical and agrochemical industries . Its reactivity allows for the creation of a wide range of structures.
Polymerization
1-Hexyne’s ability to undergo polymerization reactions makes it a valuable substance in the production of plastics and resins . The triple bond can facilitate the formation of long polymer chains.
Industrial Solvent
Thanks to its effective dissolving capabilities, Hexyne can serve as a solvent for various industrial applications . It can dissolve a variety of substances, making it useful in processes such as extraction and purification.
Preparation of Tricyclic Isoindolinone Scaffold
1-Hexyne is used in the preparation of tricyclic isoindolinone scaffold by undergoing hydrozirconation and ring-closing metathesis . This scaffold is a key intermediate in the synthesis of many bioactive compounds.
Preparation of trans-1,2-bis (5-thianthreniumyl)alkene Tetrafluoroborate
1-Hexyne is used to prepare trans-1,2-bis (5-thianthreniumyl)alkene tetrafluoroborate by reacting with thianthrene cation radical tetrafluoroborate . This compound has potential applications in the field of materials science.
Safety and Hazards
1-Hexyne is classified as an irritant, flammable, and a health hazard . It has a flash point of −20 °C . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the selective hydrogenation of a 1-hexyne/1-hexene mixture on mesoporous silica gel doped with dysprosium, lanthanum, and modified with silver . The study was conducted in the temperature range of 100–150 °C with a hydrogen pressure of 3 atm . The results showed that the conversions of 1-hexyne on Dy–Ag/MPS are higher than on La–Ag/MPS . The Dy–Ag/MPS sample exhibited greater efficiency and selectivity for 1-hexene in the hydrogenation of a 1-hexyne/1-hexene mixture .
Mecanismo De Acción
Target of Action
1-Hexyne is a hydrocarbon consisting of a straight six-carbon chain having a terminal alkyne . It primarily targets other chemical compounds in reactions, acting as a reagent in organic synthesis .
Mode of Action
1-Hexyne can react with various compounds. For instance, it reacts with diethyl fumarate to produce n-hexylsuccinic acid . Another example is its reaction with monosodium acetylide in the presence of butyl bromide, leading to the formation of a new compound .
Biochemical Pathways
It’s known that 1-hexyne can participate in hydration reactions of alkene, where the addition of a water molecule occurs following markovnikov’s rule . This rule states that in the addition of a protic acid HX to an alkene, the acid hydrogen (H) becomes attached to the carbon with fewer alkyl substituents, and the halide (X) group becomes attached to the carbon with more alkyl substituents .
Result of Action
The molecular and cellular effects of 1-Hexyne’s action depend on the specific reactions it participates in. For instance, in the reaction with diethyl fumarate, the result is the production of n-hexylsuccinic acid . The exact cellular effects would depend on the context of the reaction and the presence of other compounds.
Propiedades
IUPAC Name |
hex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28827-85-2 | |
| Record name | 1-Hexyne, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30870753 | |
| Record name | 1-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
133.0 [mmHg] | |
| Record name | 1-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Hexyne | |
CAS RN |
693-02-7, 26856-30-4 | |
| Record name | 1-Hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026856304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-HEXYNE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hexyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FZF2F38F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-hexyne?
A1: 1-Hexyne has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.
Q2: What are the key spectroscopic features of 1-hexyne?
A2: 1-Hexyne exhibits characteristic spectroscopic signals, including infrared (IR) bands for the terminal alkyne C-H stretch around 3300 cm-1 and the C≡C stretch around 2100 cm-1. These features can be used to distinguish 1-hexyne from other isomers and confirm its presence in reaction mixtures []. Additionally, proton and carbon NMR spectroscopy can provide detailed information about its structure and conformation [, , ].
Q3: How does 1-hexyne participate in cyclotrimerization reactions?
A4: 1-Hexyne can undergo cyclotrimerization in the presence of certain transition metal catalysts like NbCl5 and TaCl5. This reaction yields a mixture of 1,2,4- and 1,3,5-tributylbenzene isomers, with the isomer ratio dependent on the specific catalyst used [].
Q4: Can 1-hexyne be polymerized?
A5: Yes, 1-hexyne can be polymerized using catalysts such as MoCl5 and WCl6. This polymerization process yields a mixture of methanol-soluble products and a methanol-insoluble polymer with a conjugated backbone structure [].
Q5: How does 1-hexyne react in hydrosilylation reactions?
A6: 1-Hexyne undergoes hydrosilylation with various hydrosilanes in the presence of rhodium-based catalysts. The reaction regioselectivity, yielding either β-(Z)- or β-(E)-vinylsilane products, is significantly influenced by the catalyst structure, particularly the ligand environment around the rhodium center [].
Q6: Are there any catalytic applications of 1-hexyne involving carbon dioxide incorporation?
A7: Research has demonstrated the incorporation of carbon dioxide into 1-hexyne oligomerization reactions catalyzed by nickel(0) complexes. This reaction produces 4,6-dibutyl-2-pyrone alongside 1-hexyne oligomers, highlighting the potential for incorporating CO2 into valuable organic compounds [].
Q7: Have computational methods been employed to study 1-hexyne?
A8: Yes, computational studies have been instrumental in understanding the conformational preferences of 1-hexyne. Ab initio calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and density functional theory (B3LYP), have been used to determine the relative energies of different conformers and elucidate the impact of electron correlation effects on their stability [].
Q8: How does the position of the triple bond in 1-hexyne influence its reactivity?
A10: The terminal triple bond in 1-hexyne significantly impacts its reactivity. For example, studies with the enzyme cytochrome P450 BM3 (BM3) revealed that while 1-hexyne undergoes ω-3 hydroxylation, non-terminal alkynes lead to suicidal enzyme inactivation, highlighting the importance of the triple bond position for productive enzymatic transformations [].
Q9: Are there any studies on the impact of substituents on 1-hexyne reactivity?
A11: Yes, research on the radical cyclization of substituted 1-hexyne derivatives provides valuable insights into the impact of substituents on reactivity. For instance, the stereochemistry of the cyclization products obtained from 6-halo-1-phenyl-1-hexyne derivatives suggests the formation of a linear 1-phenylvinylic radical intermediate with an sp-hybridized radical center, highlighting the influence of the phenyl substituent on the reaction mechanism [].
Q10: How does the presence of silicon-containing substituents affect 1-hexyne polymerization?
A12: Studies on the polymerization of silicon-containing disubstituted acetylenes, such as 1-butyl-2-trimethylsilylacetylene (BTMSA), have revealed intriguing insights. While transition metal catalysts can polymerize BTMSA, the resulting polymer often exhibits a unique copolymer composition, incorporating both BTMSA and 1-hexyne units due to spontaneous desilylation during polymerization [].
Q11: What analytical techniques are commonly used to study 1-hexyne?
A14: Various analytical methods are employed to characterize and quantify 1-hexyne. Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly used to analyze reaction mixtures containing 1-hexyne and its derivatives []. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, provides structural information, while infrared (IR) spectroscopy identifies functional groups [, , ].
Q12: Has 1-hexyne been used in the synthesis of optically active compounds?
A15: Yes, 1-hexyne serves as a key building block in the stereospecific synthesis of optically active acetylenic alcohols, ethers, and dichlorosilyl derivatives. Its reaction with (R)- and (S)-carvone, followed by subsequent transformations, yields a variety of chiral p-menthene derivatives, highlighting its versatility in asymmetric synthesis [].
Q13: Are there any notable applications of 1-hexyne in materials science?
A16: 1-Hexyne plays a crucial role in stabilizing ruthenium nanoparticles by forming Ru-vinylidene interfacial linkages through self-assembly. This stabilization method significantly influences the electronic properties of the resulting nanoparticles, impacting their electronic conductivity and potential applications in areas like nanoelectronics and catalysis [].
Q14: Are there alternative compounds with similar properties to 1-hexyne?
A17: Yes, other terminal alkynes, such as 1-pentyne, 1-heptyne, and 1-octyne, share similar reactivity profiles with 1-hexyne. The choice of alkyne often depends on the specific application and desired chain length. For instance, in the context of transhydrogenation reactions with pentane, different hexyne isomers and hexadienes have been explored as hydrogen acceptors, with varying degrees of thermodynamic favorability and impact on the product distribution [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




